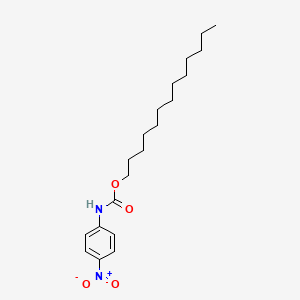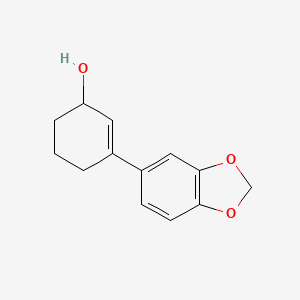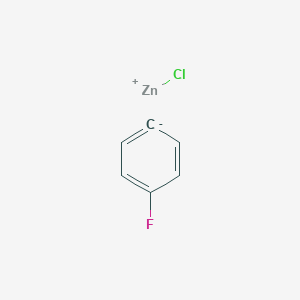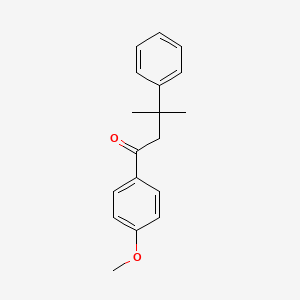
1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane is a heterocyclic compound that contains a thiadiazine ring fused with an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiocarbohydrazide with benzil and a substituted phenacyl bromide, providing a facile synthetic route to the desired thiadiazine derivative . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazine derivatives, and various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazine ring structure and have been studied for their diverse pharmacological activities.
5-Phenyl-6H-1,3,4-thiadiazin-2-amine: This compound is structurally similar and has applications in medicinal chemistry.
Uniqueness
1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane is unique due to the presence of the azepane ring fused with the thiadiazine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
153682-25-8 |
|---|---|
Formule moléculaire |
C15H19N3S |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
2-(azepan-1-yl)-5-phenyl-6H-1,3,4-thiadiazine |
InChI |
InChI=1S/C15H19N3S/c1-2-7-11-18(10-6-1)15-17-16-14(12-19-15)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 |
Clé InChI |
IRRLDKGLAVSSHR-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2=NN=C(CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)









